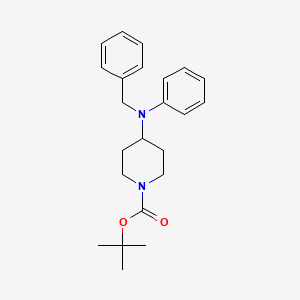

tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate

Description

Chemical Name: tert-Butyl 4-(N-benzyl-N-phenylamino)piperidine-1-carboxylate CAS No.: [685530-59-0] Purity: 95% (as per commercial sources) Structure: This compound features a piperidine core substituted at the 4-position with an N-benzyl-N-phenylamino group and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility and stability, making the compound a valuable intermediate in medicinal chemistry, particularly for synthesizing amines and heterocycles .

Properties

IUPAC Name |

tert-butyl 4-(N-benzylanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-16-14-21(15-17-24)25(20-12-8-5-9-13-20)18-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULVTHHCVMDEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination to Form tert-Butyl 4-(phenylamino) piperidine-1-carboxylate

-

- N-Boc-4-piperidinone (1 equiv)

- Aniline or substituted aniline (1 equiv)

- Sodium triacetoxyborohydride (1.5 equiv)

- Acetic acid (1.5 equiv)

- Solvent: 1,2-dichloroethane or dichloromethane

- Temperature: Room temperature (20 °C)

- Time: 16–24 hours

-

- Dissolve N-Boc-4-piperidinone and aniline in the solvent.

- Add sodium triacetoxyborohydride portion-wise with acetic acid.

- Stir at room temperature for 16–24 hours.

- Quench the reaction with aqueous NaOH.

- Extract with ethyl acetate.

- Dry organic layers over MgSO4 and concentrate.

- Purify by crystallization or column chromatography.

-

- Typically 75–85% yield for the reductive amination step.

N-Benzylation to Form tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate

-

- tert-Butyl 4-(phenylamino) piperidine-1-carboxylate (from step 3.1)

- Benzyl bromide (1.1 equiv)

- Base: Cesium carbonate or potassium carbonate (1.2 equiv)

- Solvent: Acetonitrile or DMF

- Temperature: 80 °C

- Time: 12–16 hours

-

- Mix the amine intermediate with benzyl bromide and base in acetonitrile.

- Stir at elevated temperature (80 °C) for 12–16 hours.

- Cool mixture and add water and dichloromethane.

- Separate organic layer and wash.

- Dry and concentrate.

- Purify by recrystallization or chromatography.

-

- Reported yields for N-alkylation range from 60–90% depending on conditions.

Comparative Data Table of Preparation Steps

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Reductive Amination | N-Boc-4-piperidinone, Aniline, STAB, AcOH | RT, 16–24 h, DCM or DCE | 75–85 | Mild conditions, high selectivity |

| 2 | N-Benzylation (Alkylation) | Benzyl bromide, Cs2CO3, Acetonitrile | 80 °C, 12–16 h | 60–90 | Requires base, moderate heating |

| 3 | Purification | Extraction, Crystallization | Ambient | - | Essential for product purity |

Research Findings and Notes

- Reductive amination using sodium triacetoxyborohydride is preferred over other reducing agents like sodium cyanoborohydride due to better safety and fewer side reactions.

- The Boc protecting group on the piperidine nitrogen remains stable under reductive amination and alkylation conditions, allowing selective functionalization at the 4-position.

- Alkylation with benzyl bromide proceeds efficiently under basic conditions, with cesium carbonate providing better yields compared to other bases due to its strong basicity and solubility.

- Purification is commonly achieved by crystallization from ether/petroleum ether mixtures or by liquid-liquid extraction followed by drying, avoiding complex chromatographic steps.

- NMR data confirm the structure, with characteristic signals for Boc tert-butyl groups (~1.4 ppm singlet) and aromatic protons from phenyl and benzyl groups.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted piperidine compounds. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H24N2O2

- Molar Mass : 276.37 g/mol

- CAS Number : 125541-22-2

- IUPAC Name : tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Pharmaceutical Applications

-

Intermediate in Fentanyl Synthesis :

- 1-Boc-4-AP is primarily known as an intermediate in the synthesis of fentanyl and its analogs. Fentanyl is a potent synthetic opioid used for pain management and anesthesia. The compound can be converted into fentanyl through straightforward synthetic routes, making it a critical precursor in opioid synthesis .

- Development of Analgesics :

- Research on Designer Drugs :

Case Studies and Research Findings

A detailed study published in a leading pharmacology journal outlined the synthetic pathway from tert-butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate to various fentanyl analogs. The researchers highlighted the efficiency of the reaction conditions, which allowed for high yields and purity levels of the final product.

Regulatory Considerations

Due to its potential use in the synthesis of controlled substances, this compound is subject to stringent regulations. It was classified as a DEA List 1 Chemical in 2022, reflecting concerns over its misuse in illicit drug production . This regulatory status necessitates careful monitoring of its distribution and use within research and pharmaceutical contexts.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Piperidine/Piperazine Core

The following analogs share structural similarities but differ in substituents or core modifications:

Key Observations:

- Piperidine vs.

- Halogen Substituents : Bromobenzoyl analogs ([444581-45-7], [890153-34-1], [867333-30-0]) introduce halogens that may influence electronic properties and reactivity, enabling cross-coupling reactions .

- Fluorinated Derivatives: The 3,4-difluorobenzylamino analog ([1349716-46-6]) demonstrates how fluorination can modulate lipophilicity and metabolic stability, a critical factor in drug design .

Functional Group Comparisons

- Boc-Protected Amines: All compounds listed contain a Boc group, which is standard for protecting amines during synthesis.

- Amino vs. Carbamate Groups: tert-Butyl 1-benzylpiperidin-4-ylcarbamate ([73889-19-7]) replaces the secondary amine with a carbamate, reducing nucleophilicity but improving stability under acidic conditions .

Biological Activity

tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate, also known as 1-Boc-4-AP, is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an intermediate in the synthesis of potent analgesics like fentanyl and its analogs. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H24N2O2

- Molecular Weight : 276.37 g/mol

- CAS Number : 125541-22-2

- IUPAC Name : tert-butyl 4-(phenylamino)piperidine-1-carboxylate

The biological activity of this compound is primarily attributed to its interaction with opioid receptors. It acts as a precursor for various potent opioids, influencing pain modulation pathways in the central nervous system. The compound's structure allows it to mimic endogenous opioid peptides, leading to analgesic effects through receptor binding.

Analgesic Activity

Research indicates that derivatives of this compound exhibit significant analgesic properties. In animal models, these compounds have shown efficacy comparable to established opioids. The analgesic activity is often assessed through tail-flick and hot plate tests, where latency to response is measured.

Anticancer Potential

Some studies have explored the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring can enhance antiproliferative activity.

Study 1: Analgesic Efficacy

A study published in a pharmacological journal assessed the efficacy of various piperidine derivatives in alleviating pain in rodent models. The results indicated that compounds derived from this compound produced significant reductions in pain scores compared to control groups, supporting its potential use in pain management therapies.

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of piperidine derivatives on cancer cell lines. The study found that certain modifications to the tert-butyl 4-(N-benzyl-N-phenylamino) piperidine structure enhanced its ability to induce apoptosis in cancer cells. The IC50 values for these derivatives were significantly lower than those for conventional chemotherapeutics, indicating a promising avenue for further research.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C16H24N2O2 |

| Molecular Weight | 276.37 g/mol |

| CAS Number | 125541-22-2 |

| Analgesic Activity | Significant (animal models) |

| Anticancer Activity | Cytotoxic (various cell lines) |

Q & A

Basic: What synthetic routes are recommended for preparing tert-Butyl 4-(N-benzyl-N-phenylamino)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via multi-step reactions starting from functionalized piperidine precursors. Key steps include:

- N-Alkylation or Buchwald-Hartwig amination to introduce the N-benzyl-N-phenylamino group at the 4-position of the piperidine ring.

- Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere .

- Optimization strategies :

- Temperature control (e.g., 0–25°C for Boc protection to minimize side reactions).

- Use of catalysts such as palladium complexes for coupling reactions to improve yield .

- Purification via silica gel column chromatography with gradients of ethyl acetate/hexane to isolate high-purity product .

Basic: What analytical techniques are employed to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the piperidine backbone, Boc group, and aromatic substituents. For example, the tert-butyl group shows a singlet at ~1.4 ppm in H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+ for CHNO: 367.2386) .

- HPLC-TOF : Assesses purity (>95% by peak integration) and identifies trace impurities .

- FTIR-ATR : Validates functional groups (e.g., carbonyl stretch at ~1680–1700 cm for the Boc group) .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders to avoid inhalation .

- Storage : Store in amber glass bottles at room temperature (RT) in a dry, well-ventilated area away from oxidizing agents .

- Waste Disposal : Collect organic waste in designated containers and dispose via certified hazardous waste services .

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR or MS) when characterizing this compound?

Methodological Answer:

- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or literature data for analogous piperidine derivatives .

- Isotopic labeling : Use N or C-labeled precursors to resolve ambiguous peaks in crowded spectral regions .

- Multi-technique analysis : Combine MS/MS fragmentation patterns with IR data to confirm functional group integrity .

Advanced: What strategies mitigate side reactions during the synthesis of this compound?

Methodological Answer:

- Protection/deprotection : Temporarily block reactive sites (e.g., secondary amines) with Boc or Fmoc groups to prevent undesired alkylation .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility and reduce byproducts .

- Catalyst tuning : Employ Pd(OAc) with Xantphos ligand for efficient C–N bond formation in amination steps, minimizing homo-coupling .

Advanced: How does steric hindrance from the tert-butyl group influence the compound’s reactivity in further derivatization?

Methodological Answer:

- Steric effects : The bulky tert-butyl group at the piperidine 1-position restricts nucleophilic attack at the adjacent carbamate carbonyl, directing reactions to the 4-position N-benzyl-N-phenylamino group .

- Derivatization strategies : Use mild conditions (e.g., TFA for Boc deprotection) to avoid decomposition. For functionalization, prioritize electrophilic aromatic substitution or Suzuki-Miyaura coupling on the benzyl-phenyl ring .

Basic: What are the storage conditions to ensure the compound’s stability over extended periods?

Methodological Answer:

- Temperature : Store at RT (15–25°C) in airtight containers to prevent moisture absorption .

- Light sensitivity : Use amber glassware or opaque storage boxes to avoid photodegradation .

- Desiccants : Include silica gel packs in storage containers to maintain dryness .

Advanced: How to design experiments to evaluate the compound’s interaction with biological targets such as acetylcholine receptors?

Methodological Answer:

- In vitro binding assays : Use radiolabeled ligands (e.g., H-epibatidine) in competition assays with purified receptor proteins to measure IC values .

- Molecular docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding modes at the receptor’s active site, guided by the compound’s piperidine and aromatic pharmacophores .

- Functional assays : Measure intracellular Ca flux in cell lines expressing human acetylcholine receptors to assess agonist/antagonist activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.